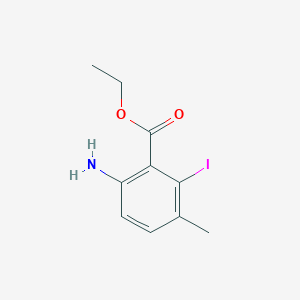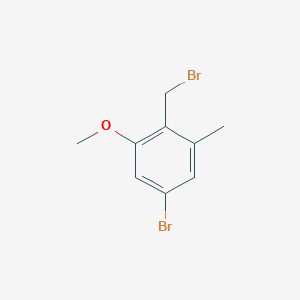
5-Bromo-2-(bromomethyl)-1-methoxy-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(bromomethyl)-1-methoxy-3-methylbenzene is an organic compound with the molecular formula C9H10Br2O. It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, methoxy, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(bromomethyl)-1-methoxy-3-methylbenzene typically involves multiple steps. One common method starts with the bromination of 2-methoxy-3-methylbenzene. The bromination is carried out using bromine in the presence of a catalyst such as iron powder. The reaction conditions usually involve heating the mixture to a specific temperature to ensure complete bromination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(bromomethyl)-1-methoxy-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or acids .
Scientific Research Applications
5-Bromo-2-(bromomethyl)-1-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 5-Bromo-2-(bromomethyl)-1-methoxy-3-methylbenzene exerts its effects depends on the specific application. In biological systems, it may interact with cellular components, leading to changes in cellular functions. The bromine atoms can participate in halogen bonding, which can influence molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxyphenol: Similar in structure but lacks the bromomethyl group.
5-Bromo-2-iodopyrimidine: Contains a pyrimidine ring instead of a benzene ring.
5-Bromo-2-methylbenzoate: Contains a carboxylate ester group instead of a bromomethyl group .
Uniqueness
5-Bromo-2-(bromomethyl)-1-methoxy-3-methylbenzene is unique due to the presence of both bromine and bromomethyl groups on the benzene ring. This combination of substituents provides distinct reactivity and potential for various applications in synthesis and research .
Properties
Molecular Formula |
C9H10Br2O |
|---|---|
Molecular Weight |
293.98 g/mol |
IUPAC Name |
5-bromo-2-(bromomethyl)-1-methoxy-3-methylbenzene |
InChI |
InChI=1S/C9H10Br2O/c1-6-3-7(11)4-9(12-2)8(6)5-10/h3-4H,5H2,1-2H3 |
InChI Key |
BAYOZDVPKGNELD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CBr)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


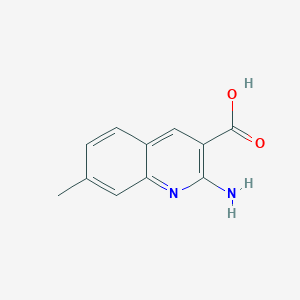
![Methyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13662038.png)
![3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13662040.png)
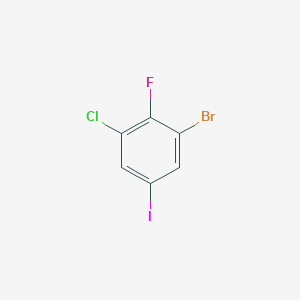
![6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B13662055.png)
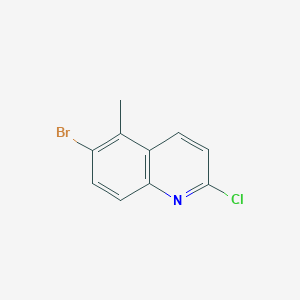
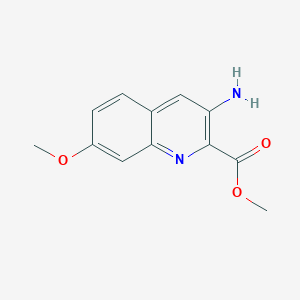
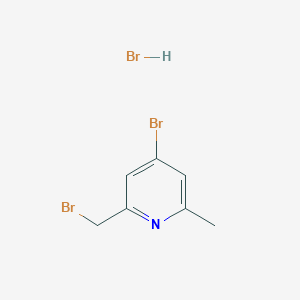
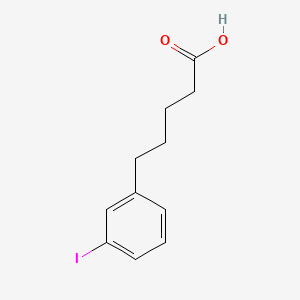
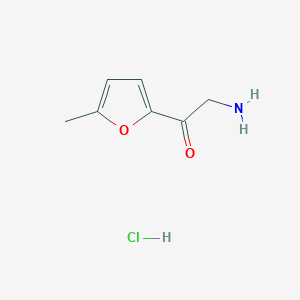

![3-(3-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13662099.png)
![5-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662110.png)
